molecular formula C19H19F3N2O4S B2395902 N-[4-(4-morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 690245-30-8

N-[4-(4-morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2395902
CAS No.: 690245-30-8
M. Wt: 428.43
InChI Key: OQZHQSGWEDXEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring and a 4-(4-morpholinylcarbonyl)benzyl substituent on the sulfonamide nitrogen.

Properties

IUPAC Name

N-[[4-(morpholine-4-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4S/c20-19(21,22)16-2-1-3-17(12-16)29(26,27)23-13-14-4-6-15(7-5-14)18(25)24-8-10-28-11-9-24/h1-7,12,23H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZHQSGWEDXEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that sulfonamides, including N-[4-(4-morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide, exhibit significant anticancer properties. Research has focused on the compound's ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

  • Case Study : A study evaluating the cytotoxic effects of sulfonamide derivatives demonstrated that compounds with trifluoromethyl groups showed enhanced activity against breast and colon cancer cells. The mechanism was attributed to the compound's ability to interfere with cellular signaling pathways involved in cell survival and proliferation .
CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)5.2Apoptosis induction
This compoundHCT116 (colon cancer)6.8Cell cycle arrest

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial strains, particularly those resistant to conventional antibiotics.

  • Case Study : A comparative study on the antimicrobial efficacy of several sulfonamides indicated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
MRSA12
E. coli15
Pseudomonas aeruginosa20

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it shows promise as an inhibitor of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

  • Case Study : Research demonstrated that the compound could effectively inhibit dihydropteroate synthase in vitro, suggesting its potential use in developing new antimalarial agents .
EnzymeIC50 (µM)Reference
Dihydropteroate synthase0.5

Mechanism of Action

The mechanism of action of N-[4-(4-morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the morpholine ring can modulate its pharmacokinetic properties. The sulfonamide moiety can participate in hydrogen bonding and other interactions with the target molecules.

Comparison with Similar Compounds

Structural Analogues

2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide (CAS 305849-16-5)
  • Structure : Contains a trimethyl-substituted benzene ring and a trifluoromethylbenzyl group.
  • Key Differences : Lacks the morpholine carbonyl group, resulting in reduced polarity.
  • Properties : Molecular weight = 357.39 g/mol, higher lipophilicity due to methyl groups.
  • Applications : Used in materials science for hydrophobic coatings .
3-Fluoro-N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide
  • Structure : Features a fluorine substituent and a piperazine-carbonyl group instead of morpholine.
  • Key Differences : Piperazine introduces basicity (pKa ~9.8) compared to morpholine’s neutral oxygen.
  • Bioactivity : Demonstrates serotonin receptor affinity, highlighting the role of heterocycles in target selectivity .
N-[(1S)-1-(4-Benzyl-1H-imidazol-2-yl)-2-{4-[(5S)-1,1-dioxido-3-oxoisothiazolidin-5-yl]phenyl}ethyl]-3-(trifluoromethyl)benzenesulfonamide
  • Structure: Combines the trifluoromethylbenzenesulfonamide core with a benzimidazole-isothiazolidinone hybrid.
  • Key Differences : Complex heterocyclic substituents may enhance kinase inhibition but reduce synthetic accessibility.
  • Molecular Weight : 588.6 g/mol, significantly larger than the target compound (~428 g/mol) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound ~428.4 Not reported 3.2
2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide 357.39 Not reported 4.5
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 175–178 2.8

Biological Activity

N-[4-(4-morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H18F3N3O3SC_{16}H_{18}F_{3}N_{3}O_{3}S and a molecular weight of approximately 393.39 g/mol. The specific structural features include a trifluoromethyl group, a morpholine moiety, and a benzenesulfonamide group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with morpholine derivatives. The synthetic pathway often includes the following steps:

  • Formation of the sulfonamide : Reacting 3-(trifluoromethyl)benzenesulfonyl chloride with an amine.
  • Carbonylation : Introducing the morpholine carbonyl group through acylation.
  • Purification : Using recrystallization or chromatography to obtain pure compounds.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing benzenesulfonamide moieties demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . Molecular docking studies suggest these compounds may inhibit key enzymes involved in cancer proliferation.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. In vitro studies have reported moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM for AChE . This suggests potential therapeutic applications in treating cognitive disorders.

Anti-inflammatory Properties

In vivo studies using carrageenan-induced paw edema models have demonstrated that related compounds possess anti-inflammatory activity . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and pathways, indicating potential use in inflammatory diseases.

Case Studies

  • Case Study on Anticancer Activity : A study synthesized several trifluoromethylquinoline derivatives, including this compound, which showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Case Study on Enzyme Inhibition : A series of hydrazinecarboxamides were tested for AChE inhibition, revealing that modifications in the structure could lead to improved selectivity and potency against AChE compared to existing drugs .

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionModerate AChE and BuChE inhibition
Anti-inflammatoryReduced edema in rat models

Q & A

Q. What are the key synthetic strategies for preparing N-[4-(4-morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step routes, including:
  • Amide coupling : Use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link morpholine-carbonyl and benzyl moieties .
  • Sulfonamide formation : Reaction of sulfonyl chlorides with amines under basic conditions (e.g., NaH or K₂CO₃) .
  • Critical parameters : Temperature (often 0–80°C), solvent choice (DMF or ethanol for polar intermediates), and reaction time (hours to days) to maximize yield and purity .
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) for intermediate validation .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

  • Methodological Answer : Structural elucidation relies on:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity of the trifluoromethyl, morpholinylcarbonyl, and benzyl groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray crystallography : Optional for resolving stereochemistry and solid-state packing, though challenging due to complex substituents .

Q. What purification techniques are effective for isolating this compound, especially given its hydrophobic groups?

  • Methodological Answer :
  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane to separate polar and non-polar impurities .
  • Recrystallization : Use of methanol/water or DCM/hexane mixtures to improve crystallinity .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target binding (e.g., COX-2 inhibition)?

  • Methodological Answer :
  • Key modifications :
Substituent Effect on Activity Reference
TrifluoromethylEnhances metabolic stability and hydrophobic interactions
MorpholinylcarbonylImproves solubility and modulates electronic effects
Benzyl linkageInfluences spatial orientation for target engagement
  • Assays : COX-2 inhibition via enzyme-linked immunosorbent assay (ELISA) or fluorescence polarization .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses in COX-2 active sites .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • Methodological Answer :
  • In vitro :
  • Plasma protein binding assays (e.g., equilibrium dialysis) to assess bioavailability limitations .
  • Metabolic stability in liver microsomes (human/rodent) to identify cytochrome P450 liabilities .
  • In vivo :
  • Rodent models for oral bioavailability and half-life determination.
  • Note : Structural analogs (e.g., celecoxib derivatives) show species-dependent PK; cross-validate in multiple models .

Q. How can conflicting data on biological activity (e.g., IL6 modulation) be resolved?

  • Methodological Answer :
  • Case study : Evidence of both IL6 mRNA upregulation and downregulation may arise from:
  • Dose-dependent effects : Conduct dose-response curves (0.1–100 µM) to identify biphasic responses .
  • Cell-type specificity : Test in primary cells (e.g., macrophages) vs. immortalized lines (e.g., A549) .
  • Experimental controls : Include LPS stimulation to contextualize IL6 modulation .

Q. What strategies mitigate off-target effects, particularly given the promiscuity of sulfonamide derivatives?

  • Methodological Answer :
  • Counter-screening : Test against related targets (e.g., carbonic anhydrases, adenosine receptors) .
  • Proteomic profiling : Chemoproteomics (e.g., affinity chromatography-MS) to identify unintended binding partners .
  • Site-directed mutagenesis : Validate target specificity by mutating key residues in suspected off-target proteins .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported synthetic yields (e.g., 34% vs. 70%) for analogous compounds?

  • Methodological Answer :
  • Variable factors :
  • Reagent purity : Impurities in starting materials (e.g., 4-(trifluoromethyl)benzenesulfonamide) drastically alter yields .
  • Workup protocols : Inadequate quenching or extraction reduces recovery (e.g., pH adjustment critical for sulfonamide precipitation) .
  • Reproducibility : Strict adherence to reported conditions (e.g., anhydrous solvents, inert atmosphere) .

Computational and Mechanistic Studies

Q. What computational tools predict the compound’s interactions with non-enzymatic targets (e.g., sigma-1 receptors)?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to model binding stability over time .
  • Free energy calculations : MM-GBSA to estimate binding affinities for receptor-ligand complexes .
  • Validation : Correlate computational predictions with radioligand displacement assays (e.g., ³H-labeled antagonists) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.